JAK1 Inhibitory Potency Comparison
Jak1-IN-14 inhibits JAK1 with an IC50 of 12.6 nM in enzymatic assays, positioning it within the low nanomolar potency range typical of advanced JAK1 inhibitors. Cross-study comparison reveals that Jak1-IN-14 is approximately 2.3-fold more potent than abrocitinib (IC50 = 29 nM) [2], 3.4-fold more potent than upadacitinib (IC50 = 43 nM) , and comparable to solcitinib (9.8 nM) and filgotinib (10 nM) [3] in biochemical assays. This potency tier supports robust target engagement at low concentrations in cellular and in vivo models [1].
| Evidence Dimension | JAK1 enzymatic inhibition IC50 (nM) |
|---|---|
| Target Compound Data | 12.6 nM |
| Comparator Or Baseline | Filgotinib: 10 nM; Upadacitinib: 43 nM; Abrocitinib: 29 nM; Solcitinib: 9.8 nM |
| Quantified Difference | Jak1-IN-14 is 1.26-fold less potent than filgotinib, 3.4-fold more potent than upadacitinib, 2.3-fold more potent than abrocitinib, and 1.3-fold less potent than solcitinib |
| Conditions | Biochemical enzymatic assays using recombinant human JAK1 kinase domain; ATP concentrations vary across studies (typically 1 mM or Km ATP) |
Why This Matters
Potency is a primary determinant of the compound concentration required in experimental systems; lower IC50 values reduce the amount of compound needed for target engagement, minimizing potential off-target effects and conserving expensive research material.
- [1] Zhang J, Xing S, Cui J, Wei X, Cao Z, Shao B, Jiang N, Zhai X. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. Arch Pharm (Weinheim). 2024 Jan 7:e2300591. View Source
- [2] Adooq Bioscience. Abrocitinib (PF-04965842) Datasheet. Accessed April 2026. View Source
- [3] PMC. Table 1: PKI (Ref) Known Targets (IC50 Values in nM). Int J Mol Sci. 2025;26(13):6139. View Source
